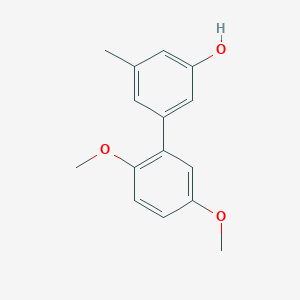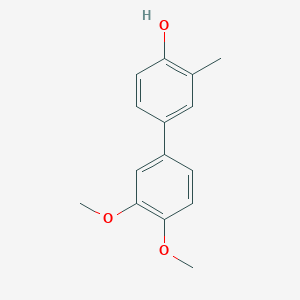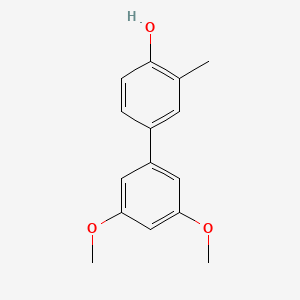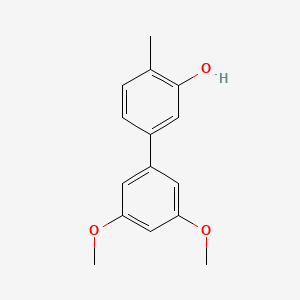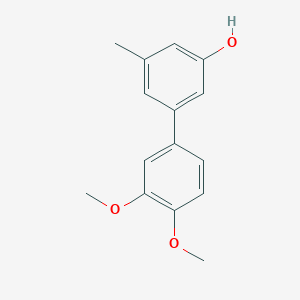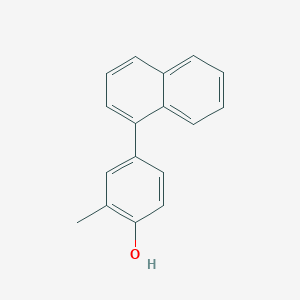
4-(5-Carboxy-2-fluorophenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Carboxy-2-fluorophenyl)-2-methylphenol (95%) is a fluorinated phenol derivative that has been used in a wide range of scientific research applications. It is a highly reactive molecule and has been used in a variety of synthetic reactions. In addition, it has been used to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
4-(5-Carboxy-2-fluorophenyl)-2-methylphenol (95%) has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and other small molecules. It has also been used to study the effects of various environmental pollutants on the human body. In addition, it has been used to study the effects of various compounds on the immune system.
Wirkmechanismus
4-(5-Carboxy-2-fluorophenyl)-2-methylphenol (95%) acts as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450. It also acts as an antioxidant, scavenging free radicals and preventing oxidative damage. In addition, it has been shown to modulate the activity of various signal transduction pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Carboxy-2-fluorophenyl)-2-methylphenol (95%) have been studied in a variety of organisms, including humans, mice, and rats. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to modulate the activity of various signal transduction pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Carboxy-2-fluorophenyl)-2-methylphenol (95%) is a highly reactive molecule and has been used in a variety of synthetic reactions. It has a high yield and can be adjusted by changing the reaction conditions. However, due to its reactivity, it can be difficult to control the reaction conditions and the product may be unstable. In addition, it can be toxic and should be handled with caution.
Zukünftige Richtungen
The future of 4-(5-Carboxy-2-fluorophenyl)-2-methylphenol (95%) is promising. It has a wide range of scientific research applications and has been shown to have a variety of biochemical and physiological effects. Future research should focus on the development of more efficient synthesis methods, as well as on the development of new applications for the molecule. In addition, further research should be conducted to better understand the biochemical and physiological effects of 4-(5-Carboxy-2-fluorophenyl)-2-methylphenol (95%), as well as its potential toxicity. Finally, research should focus on the development of new methods to control the reaction conditions and ensure the stability of the product.
Synthesemethoden
4-(5-Carboxy-2-fluorophenyl)-2-methylphenol (95%) is synthesized via a condensation reaction between 4-hydroxy-2-methylphenol and 5-carboxy-2-fluorobenzoic acid. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The yield of this reaction is typically high and can be adjusted by changing the reaction conditions.
Eigenschaften
IUPAC Name |
4-fluoro-3-(4-hydroxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-6-9(3-5-13(8)16)11-7-10(14(17)18)2-4-12(11)15/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYSFCDAONPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683923 |
Source


|
| Record name | 6-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-08-6 |
Source


|
| Record name | 6-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

